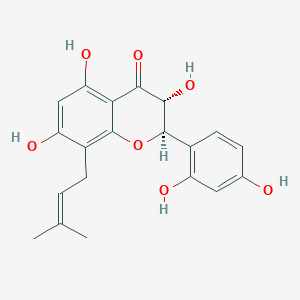

2'-Hydroxyneophellamuretin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H20O7 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O7/c1-9(2)3-5-11-14(23)8-15(24)16-17(25)18(26)20(27-19(11)16)12-6-4-10(21)7-13(12)22/h3-4,6-8,18,20-24,26H,5H2,1-2H3/t18-,20+/m0/s1 |

InChI Key |

ZSCDUCZBAJYISP-AZUAARDMSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

De Novo Synthetic Approaches to the 2'-Hydroxyneophellamuretin Core Structure

De novo synthesis, the creation of complex molecules from simple, commercially available starting materials, is fundamental to producing flavonolignans and their analogs. wikipedia.org This approach allows for the systematic introduction of structural diversity that is not limited by the availability of natural precursors. The general strategy for synthesizing the flavonoid core, which is central to this compound, often begins with the synthesis of chalcones. nih.govnih.gov

The Claisen-Schmidt condensation is a widely employed reaction for this purpose, involving the base-catalyzed reaction of an appropriate aryl ketone with an aromatic aldehyde. nih.gov In the context of the this compound scaffold, this would typically involve a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. Subsequent cyclization of the resulting 2'-hydroxychalcone (B22705) intermediate, often facilitated by reagents like iodine in DMSO, leads to the formation of the flavone (B191248) or flavanone (B1672756) core structure. researchgate.net This foundational scaffold can then be further elaborated to complete the synthesis of the target flavonolignan. The development of methods using functionalized chalcones with groups like fluoro and carboxy moieties has enabled the creation of highly versatile flavonoid scaffolds suitable for combinatorial chemistry. nih.gov

Semisynthetic Modifications and Analog Generation

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful strategy for generating derivatives of this compound. This approach leverages the complex, pre-existing chemical architecture of the natural product to create novel compounds.

A key challenge in the semisynthesis of flavonoids is achieving regioselectivity—the ability to modify a specific functional group among many similar ones. The flavonoid scaffold of this compound possesses multiple hydroxyl groups, and selective functionalization of the C-3 hydroxyl group is often desired. Methodologies employing neighboring group assistance can facilitate such selective reactions under mild conditions. nih.gov For instance, a nearby functional group can be used to direct a reagent to a specific site, enabling regioselective hydrolysis, transesterification, or aminolysis. nih.gov While not specifically documented for this compound, this principle is a cornerstone of modern organic synthesis. The ability to selectively functionalize these scaffolds is critical for their use in creating natural product-based combinatorial libraries for drug discovery. nih.govresearchgate.net

The three-dimensional arrangement of atoms (stereochemistry) is critical to the biological function of complex molecules like this compound. During synthesis, the creation of new stereocenters can result in a mixture of diastereomers, which may have different properties. Controlling the stereochemical outcome is therefore a significant goal. Strategies to achieve this include using chiral starting materials, employing chiral catalysts, or separating the resulting diastereomers. For example, in the synthesis of certain b-amino-a-hydroxy amide derivatives, diastereomers formed during the reaction sequence were successfully separated by flash chromatography. sci-hub.se This separation is crucial for isolating the desired stereochemically pure compound.

The generation of amide and halogenated derivatives represents a common and effective way to modify the properties of a lead compound.

Amide derivatives are often synthesized to explore new interactions with biological targets or to act as prodrugs. google.com The synthesis typically involves the coupling of a carboxylic acid group with an amine. This can be achieved by first creating a more reactive intermediate, such as a methyl ester, which is then subjected to amidization. google.com Alternatively, coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide-hydrochloride (EDC) and 1-hydroxybenzotriene (HOBt) are used to facilitate the direct formation of the amide bond from a carboxylic acid and an amine under mild conditions. nih.gov

Halogenated derivatives , particularly iodinated compounds, are valuable synthetic intermediates and can also exhibit altered biological activity. nih.gov The introduction of iodine onto an aromatic ring is typically accomplished via electrophilic aromatic substitution. mdpi.com A variety of reagents and methods can be used, such as N-iodosuccinimide (NIS), often activated with a catalytic amount of acid. organic-chemistry.org Another common method involves using an iodide salt, like potassium iodide (KI), in the presence of an oxidizing agent such as hydrogen peroxide. organic-chemistry.org The synthesis of halogenated chalcones, which can then be cyclized, is also a viable route to halogenated flavonoids. researchgate.netiainponorogo.ac.id

Development of Novel Synthetic Methodologies for Flavonolignan Scaffolds

The field of synthetic chemistry is continually evolving, with an emphasis on developing more efficient, versatile, and environmentally friendly methods. For flavonolignan scaffolds, research has moved towards creating platforms for combinatorial chemistry. nih.govresearchgate.net This involves designing core scaffolds that are highly functionalized, allowing for the rapid generation of a large library of diverse derivatives. nih.gov

A significant trend is the adoption of "green chemistry" principles. For instance, the Claisen-Schmidt condensation to produce chalcones, key precursors to flavonoids, has been adapted to solvent-free conditions using grinding techniques. iainponorogo.ac.id This approach not only reduces environmental impact by eliminating organic solvents but can also offer faster reaction times and high yields. iainponorogo.ac.id The development of novel scaffold materials, such as those based on cellulose (B213188) for tissue engineering, further illustrates the innovative approaches being applied to complex molecular structures. nih.gov These advancements in synthetic methodology are crucial for expanding the chemical space around natural products like this compound and for discovering new applications.

Biosynthetic Pathway Elucidation and Metabolic Engineering

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of complex natural products like 2'-Hydroxyneophellamuretin begins with simple, primary metabolites. While the specific precursors for this compound have not been definitively identified in the provided search results, the biosynthesis of related polyketide structures provides a likely model. Aromatic polyketides are typically initiated with a starter unit, often acetyl-CoA, and elongated by the sequential addition of extender units, usually malonyl-CoA. nih.gov The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form a polycyclic aromatic core. nih.gov

Inspired by the study of other fungal polyketides, a semi-synthetic approach combining heterologous biosynthesis and artificial diversification has been developed. This process utilizes biosynthetic intermediates as starting points for generating chemical diversity. nih.gov For instance, the heterologous biosynthesis of fungal polyketide intermediates has led to the isolation of novel oligomers. nih.gov The inherent reactivity of these intermediates allows for chemical modifications and remodeling of the polyketide core, leading to a wide array of pseudo-natural products. nih.gov This strategy of using multipotent biosynthetic intermediates holds great promise for exploring the chemical space around this compound. nih.gov

Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Glycosyltransferases, Methyltransferases)

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze specific chemical transformations.

Polyketide Synthases (PKSs): The backbone of this compound is likely assembled by a type II polyketide synthase (PKS). nih.gov These multi-domain enzymes catalyze the iterative condensation of simple acyl-CoA units to form a polyketide chain. nih.gov A minimal type I PKS contains a β-ketoacyl synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER), can modify the growing chain, leading to structural diversity. nih.gov The biosynthesis of some aromatic polyketides involves a hybrid of type I and type II PKS systems, where a type I PKS synthesizes a unique starter unit that is then passed to a type II PKS for further elongation and cyclization. biorxiv.org

Glycosyltransferases (GTs): Glycosyltransferases are responsible for attaching sugar moieties to the polyketide scaffold, a crucial step in the biosynthesis of many natural products. nih.govfrontiersin.org These enzymes transfer a sugar from an activated donor, such as a nucleotide sugar, to an acceptor molecule. frontiersin.org GTs are classified into different families based on their structure and mechanism. nih.gov For example, human blood group A and B GTs are retaining GTs from the GT6 family, while human β3GlcAT-I is an inverting GT from the GT43 family. nih.gov The promiscuity of some GTs towards different sugar donors and acceptors can be exploited for the synthesis of novel glycosylated compounds. nih.gov

Methyltransferases (MTs): Methyltransferases catalyze the transfer of a methyl group, typically from S-adenosylmethionine (SAM), to a substrate. nih.gov This modification can significantly impact the biological activity of a natural product. nih.gov MTs are classified into different classes based on their structure and function. nih.gov For example, class I MTs are involved in a wide range of biological processes, while class II MTs have a more specialized role in reactivating oxidized cobalamin. nih.gov

Genetic Basis of Biosynthetic Pathways and Gene Cluster Analysis

The genes encoding the enzymes for a specific biosynthetic pathway are often clustered together on the chromosome. nih.govnih.gov This co-localization facilitates the coordinated regulation of gene expression and the efficient assembly of the biosynthetic machinery. nih.gov Transcriptome analysis under different growth conditions can be a powerful tool to identify the biosynthetic gene cluster (BGC) for a particular metabolite. nih.gov For instance, by comparing the transcriptomes of a fungus grown on different carbon sources, researchers were able to identify the BGC responsible for the production of the red pigment cristazarin. nih.gov

The analysis of BGCs can provide valuable insights into the biosynthetic pathway. The functions of the tailoring enzymes can often be predicted based on their sequence homology to enzymes with known functions. nih.gov For example, the presence of genes encoding oxidoreductases and methyltransferases within a cluster suggests that the corresponding polyketide undergoes further modifications after its initial synthesis. biorxiv.org In some cases, the genes for a single biosynthetic pathway can be located in two separate clusters on different chromosomes. nih.gov

Metabolic Engineering for Heterologous Production and Structural Diversification

Metabolic engineering provides a powerful platform for the production of valuable natural products in microbial hosts and for the generation of novel analogs with improved properties.

Directed Evolution and Pathway Redesign Strategies

Directed evolution is a powerful technique for improving the properties of enzymes and entire metabolic pathways. nih.gov This approach involves generating a library of mutant enzymes and screening for variants with enhanced activity, stability, or altered substrate specificity. nih.gov For example, directed evolution has been used to improve the catalytic efficiency of an (R)-2-hydroxyglutarate dehydrogenase for the reduction of 2-oxoadipate by two orders of magnitude. nih.gov This was achieved through a combination of computational analysis, saturation mutagenesis, and random mutagenesis. nih.gov

Pathway redesign involves the rational engineering of metabolic pathways to improve the production of a target compound. This can include the overexpression of rate-limiting enzymes, the knockout of competing pathways, and the introduction of heterologous genes. nih.govnih.gov For example, the production of 2'-fucosyllactose (B36931) in Escherichia coli was significantly enhanced by overexpressing genes in the de novo UDP-D-galactose and GDP-L-fucose pathways, engineering an intracellular pool of free glucose, and overexpressing a suitable α(1,2)-fucosyltransferase. nih.gov

Gene Expression and Transcriptional Regulation Studies

The expression of biosynthetic genes is often tightly regulated at the transcriptional level. Understanding these regulatory mechanisms is crucial for optimizing the production of a target compound. Transcriptional regulators, such as GAL4-type transcription factors, can play a key role in activating or repressing the expression of an entire BGC. nih.gov

The relative expression levels of biosynthetic genes can be quantified using techniques like quantitative PCR. researchgate.net This information can be used to identify potential bottlenecks in the pathway and to guide metabolic engineering efforts. For example, studies on carotenoid biosynthesis have shown that the expression of key genes like phytoene (B131915) synthase and lycopene (B16060) β-cyclase can significantly impact the accumulation of the final product. researchgate.net Furthermore, the expression of heterologous positive regulators can be used to boost the formation of pathway precursors and increase the final product titer. frontiersin.org

Mechanistic Investigations of Biological Activities

Anti-Biofilm Activity and Associated Cellular Targets (e.g., Staphylococcus aureus Biofilm Inhibition)

There is a significant lack of specific data detailing the anti-biofilm mechanisms of 2'-Hydroxyneophellamuretin. The ability of bacteria like Staphylococcus aureus to form biofilms is a critical factor in their virulence and resistance to antibiotics. nih.govnih.gov This process involves initial attachment, microcolony formation, and maturation into a complex structure encased in an extracellular polymeric substance (EPS). nih.gov Key regulatory systems, such as quorum sensing (e.g., the Agr system), and molecules like polysaccharide intercellular adhesin (PIA) and extracellular DNA (eDNA) are crucial for biofilm integrity. nih.gov While some phytochemicals are known to interfere with these processes, specific studies demonstrating how this compound might disrupt S. aureus biofilms—whether by inhibiting adhesion, degrading the matrix, or interfering with signaling pathways—are not currently available.

Anti-Proliferative Mechanisms in Cancer Cellular Models (e.g., Leukemia, Lung, Melanoma Cell Lines)

No specific studies on the anti-proliferative mechanisms of this compound in cancer cell lines such as those from leukemia, lung, or melanoma have been identified. nih.govoncotarget.comrockland.com Research into related flavonoids and chalcones has shown various anti-cancer effects, but these findings cannot be directly attributed to this compound. nih.govmdpi.comejmo.orgresearchgate.net

Cell Cycle Arrest Induction Pathways

The scientific literature lacks evidence regarding the ability of this compound to induce cell cycle arrest in cancer cells. The cell cycle is a tightly regulated process, and its disruption is a common strategy for anti-cancer agents, which often target key proteins to halt cell division at specific checkpoints. nih.gov However, no research has been published to indicate whether this compound can modulate these pathways.

Apoptosis Pathway Activation (e.g., Caspase-Mediated Events)

There is no available data on the capacity of this compound to activate apoptotic pathways in cancer cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating malignant cells and is often mediated by a cascade of enzymes called caspases. nih.govmdpi.com Many natural compounds exert their anti-cancer effects by initiating this process. nih.govmdpi.com However, studies detailing such activity for this compound are absent.

Autophagy Modulation and Cellular Stress Responses (e.g., LC3-II Levels, Autophagolysosome Formation)

The role of this compound in modulating autophagy in cancer cells is currently unknown. Autophagy is a cellular recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govnih.gov Its modulation is a target for cancer therapy, but no studies have linked this compound to this complex process.

Modulation of Microbial Susceptibility to Conventional Antimicrobials (e.g., Staphylococcus aureus to Enrofloxacin)

No research has been published investigating the potential of this compound to act as a synergistic agent that could enhance the efficacy of conventional antibiotics, such as enrofloxacin, against resistant bacteria like Staphylococcus aureus. nih.govnih.gov The strategy of combining natural compounds with antibiotics to overcome resistance is an active area of research, but this compound has not been explored in this context. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA Fragmentation, Cytochrome C Release)

Specific molecular interactions between this compound and biological macromolecules have not been documented. Key indicators of certain cell death pathways, such as the fragmentation of DNA or the release of cytochrome c from mitochondria, are important markers for the activity of cytotoxic compounds. nih.govnih.govmdpi.com Cytochrome c release, in particular, is a pivotal event in the intrinsic pathway of apoptosis. nih.gov However, there is no evidence to suggest that this compound induces these effects.

Exploration of Potential Mechanisms Underlying Other Pharmacological Actions of Related Flavonolignans (e.g., Anti-inflammatory, Antioxidant Activities)

The anti-inflammatory and antioxidant properties of flavonolignans are central to their therapeutic potential. The mechanisms underpinning these effects are multifaceted, involving the modulation of key signaling pathways and enzymes. Silymarin (B1681676), a well-studied extract composed of several flavonolignans, is known to exert its effects through antioxidant, anti-inflammatory, immunomodulatory, antiproliferative, and antiviral activities. nih.gov

The antioxidant action is a primary mechanism, with compounds like silybin (B1146174) (a major component of silymarin) scavenging free radicals and increasing the levels of crucial endogenous antioxidants such as glutathione. patsnap.com This reduction in oxidative stress is intrinsically linked to the anti-inflammatory effects. patsnap.com By mitigating oxidative damage, these compounds can downregulate inflammatory cascades. For instance, silymarin has been shown to suppress pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a pivotal regulator of the inflammatory response. patsnap.comnih.gov This leads to a reduction in the production of pro-inflammatory mediators. nih.gov The 2,3-dehydro derivatives of some flavonolignans exhibit even higher antioxidant capacity due to their chemical structure. nih.gov

A key aspect of the anti-inflammatory action of flavonolignans is their ability to inhibit specific enzymes involved in the inflammatory process.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): Current scientific literature does not provide specific data on the inhibition of phosphatidylcholine-specific phospholipase C by this compound or related flavonolignans like silymarin. PC-PLC is an enzyme implicated in various cellular processes, including signal transduction and membrane turnover, and its inhibition has been explored in the context of cancer with synthetic inhibitors like D609. nih.govnih.govfrontiersin.org However, its interaction with this class of natural compounds remains an uninvestigated area.

Lipoxygenases (LOX): In contrast, the inhibition of lipoxygenases, particularly 5-lipoxygenase (5-LOX), by flavonolignans is a well-documented mechanism contributing to their anti-inflammatory effects. nih.govresearchgate.net 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. nih.gov By inhibiting 5-LOX, silymarin and its constituents effectively curb the formation of these inflammatory molecules. nih.govresearchgate.net This action has been demonstrated to be significant in models of inflammation and arthritis. nih.govresearchgate.net

Studies on various flavonoids have elucidated some structure-activity relationships for LOX inhibition. For example, a catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring) and a 2,3-double bond in the flavonoid structure can enhance inhibitory potency against 15-lipoxygenase. nih.gov The mode of action is not merely scavenging peroxide radicals but involves direct interaction with the enzyme. nih.gov

| Compound/Extract | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Silymarin | 5-Lipoxygenase (5-LOX) | Inhibition; contributes to anti-inflammatory and anti-arthritic activity. | nih.govresearchgate.net |

| Flavonoids (general) | 5-Lipoxygenase (5-LOX) | Inhibition is linked to a combination of iron-chelating and iron ion-reducing properties. | nih.gov |

| Quercetin | 15-Lipoxygenase | Prolongs lag period, decreases initial rate, and causes time-dependent inactivation. | nih.gov |

| Luteolin | 15-Lipoxygenase | Potent inhibitor with an IC50 of 0.6 µM. | nih.gov |

Beyond enzyme inhibition, flavonolignans can modulate cellular activity by directly interacting with specific protein receptors. This interaction can either block or activate signaling pathways, leading to a range of pharmacological outcomes.

Recent studies combining computational (in silico) and experimental (in vitro) methods have begun to reveal these molecular targets. For example, flavonolignans from Silybum marianum have been identified as potential dual inhibitors of the Hedgehog pathway receptor Smoothened (SMO) and BRAF kinase, two important targets in cancer therapy. nih.gov Molecular docking simulations showed that these compounds could fit into the binding sites of these proteins, with dehydrosilybins showing stronger predicted interactions than silybins. nih.gov

Another identified target is the Na+/K+-ATPase (the sodium pump). Certain flavonolignans, particularly dehydrosilychristin and dehydrosilydianin, were found to inhibit this crucial enzyme. frontiersin.org Molecular modeling suggests that their binding sites are distinct from those of cardiac glycosides, indicating a novel mechanism of inhibition. frontiersin.org This interaction could be allosteric, occurring at the interface of the enzyme's cytoplasmic domains. frontiersin.org

| Flavonolignan | Receptor/Protein Target | Interaction Details | Reference |

|---|---|---|---|

| Dehydrosilybins | Smoothened (SMO) Receptor | Identified as a potential inhibitor through in silico and in vitro studies; stronger effect than silybins. | nih.gov |

| Dehydrosilybins | BRAF Kinase | Identified as a potential inhibitor; stronger effect than silybins. | nih.gov |

| Dehydrosilychristin | Na+/K+-ATPase | Inhibitory activity with an IC50 of 38 ± 8 µM. | frontiersin.org |

| Dehydrosilydianin | Na+/K+-ATPase | Inhibitory activity with an IC50 of 36 ± 14 µM. | frontiersin.org |

| Silychristin | Na+/K+-ATPase | Inhibitory activity with an IC50 of 110 ± 40 µM. | frontiersin.org |

Furthermore, techniques like Receptor-Heteromer Investigation Technology (Receptor-HIT) are being developed to profile the complex pharmacology of receptor interactions in live cells, which could be applied to further elucidate the targets of flavonolignans. researchgate.net The ability of these compounds to interact with multiple targets highlights the complexity of their pharmacological profiles and underscores the need for systematic investigation of the full spectrum of these natural products. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Computational Modeling for Activity Prediction and Ligand Optimization

Computational modeling has become an indispensable component of drug discovery, allowing for the prediction of a compound's activity and guiding its optimization before undertaking costly and time-consuming synthesis. researchgate.net For a molecule like 2'-Hydroxyneophellamuretin, these models can simulate its behavior and interactions at a molecular level, providing critical insights.

Ligand-Based QSAR Methodologies (e.g., CoMFA, CoMSIA)

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. nih.gov Three-dimensional QSAR (3D-QSAR) techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. nih.govslideshare.net These methods build models by aligning a series of compounds with known activities and calculating their steric, electrostatic, and other physicochemical fields. slideshare.netyoutube.com

A hypothetical 3D-QSAR study on a series of this compound analogs would involve the following steps:

Data Set Preparation: A training set of diverse this compound analogs with a wide range of measured biological activities (e.g., pIC₅₀) would be compiled. A separate test set of compounds is reserved to validate the model's predictive power. researchgate.netijpsr.com

Molecular Alignment: The compounds are structurally aligned based on a common scaffold or a highly active template molecule. This is a critical step, as the quality of the alignment directly impacts the model's reliability. researchgate.net

Model Generation: CoMFA calculates steric and electrostatic fields, while CoMSIA provides additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov Statistical methods like Partial Least Squares (PLS) are then used to generate a regression equation correlating these field values with biological activity. youtube.com

Model Validation: The resulting models are rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction of the test set activities (r²_pred). researchgate.netresearchgate.net

The output of such a study includes contour maps, which visually represent regions where specific properties are favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map would indicate that bulkier substituents in that region are predicted to enhance biological efficacy. nih.gov

Table 1: Illustrative 3D-QSAR Statistical Parameters for a Hypothetical this compound Model

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated r²) | 0.615 | 0.680 | Indicates the internal predictive ability of the model. A value > 0.5 is considered good. researchgate.net |

| r² (Non-cross-validated r²) | 0.942 | 0.955 | Measures the correlation between experimental and predicted activities for the training set. researchgate.net |

| r²_pred (External validation) | 0.751 | 0.812 | Measures the model's ability to predict the activity of an external test set. nih.gov |

| Field Contributions | Steric: 55%, Electrostatic: 45% | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-bond Acceptor: 15%, H-bond Donor: 10% | The relative importance of each physicochemical field in the final model. frontiersin.org |

This table is for illustrative purposes only and does not represent real experimental data.

Receptor-Based Molecular Docking and Molecular Dynamics Simulations

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, receptor-based approaches like molecular docking and molecular dynamics (MD) simulations can be used. researchgate.net

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov For this compound, this process would involve computationally placing the molecule into the active site of a target protein. The docking algorithm samples numerous poses and scores them based on binding energy, which estimates the strength of the interaction. nih.gov This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. dovepress.comnih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-receptor complex over time. researchgate.net After docking, an MD simulation can be run to observe the dynamic movements of both the ligand and the protein, confirming whether the binding pose is stable or if the ligand dissociates. frontiersin.org

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Target

| Parameter | Value | Description |

| Target Protein | Hypothetical Kinase XYZ (PDB: 9XYZ) | The biological target of interest. |

| Binding Affinity (kcal/mol) | -8.9 | A lower binding energy indicates a more favorable binding interaction. nih.gov |

| Key Interacting Residues | LYS 76, GLU 91, LEU 132, PHE 145 | Specific amino acids in the binding pocket that form crucial interactions. dovepress.com |

| Hydrogen Bonds | 2'-OH with GLU 91; Carbonyl O with LYS 76 | Specific hydrogen bonds that anchor the ligand in the active site. researchgate.net |

| Hydrophobic Interactions | Aromatic Ring A with LEU 132; Ring B with PHE 145 | Non-polar interactions contributing to binding stability. |

This table is for illustrative purposes only and does not represent real experimental data.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.orglongdom.org These features typically include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers. researchgate.net

For this compound and its analogs, a pharmacophore model can be generated from a set of active compounds. nih.gov This model serves as a 3D query to search large chemical databases for structurally diverse molecules that match the pharmacophore and may possess similar biological activity (virtual screening). acs.org It also provides a blueprint for de novo ligand design, guiding chemists on where to place key functional groups to optimize interactions with the target. nih.govbenthamdirect.com

Identification of Key Structural Determinants for Biological Efficacy and Selectivity

By integrating the results from QSAR, docking, and pharmacophore modeling, specific structural features of this compound crucial for its activity can be identified. mdpi.comnih.gov For chalcones, key determinants often include:

The α,β-Unsaturated Carbonyl System: This Michael acceptor is often vital for covalent or non-covalent interactions within the target's active site. alliedacademies.orgresearchgate.net

Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings significantly influence activity, often by forming critical hydrogen bonds with the receptor. mdpi.com The 2'-hydroxy group, for instance, is a common feature in active chalcones.

Substituents on Aromatic Rings: The nature of other substituents (e.g., methoxy, halogen) on rings A and B can modulate lipophilicity, electronic properties, and steric fit, thereby affecting potency and selectivity. eurekaselect.commdpi.com

Predictive Models for Compound Optimization and Analog Prioritization

The ultimate goal of computational modeling is to create robust predictive models that can guide the optimization of a lead compound. nih.govmdpi.com A validated QSAR model can predict the biological activity of newly designed, but not yet synthesized, analogs of this compound. ijpsr.commdpi.com

This predictive capability allows chemists to:

Prioritize Analogs: From a list of potential new structures, the model can rank them by predicted potency, allowing researchers to focus synthetic efforts on the most promising candidates. researchgate.net

Avoid Undesirable Modifications: The models can flag structural modifications that are predicted to be detrimental to activity, saving significant time and resources. slideshare.net

This data-driven approach accelerates the drug discovery cycle, moving beyond trial-and-error and toward the rational design of optimized therapeutic agents. mdpi.com

Advanced Analytical Methodologies in Research and Development

Chromatographic Separation Techniques for Complex Mixtures

The isolation and purification of 2'-Hydroxyneophellamuretin from its natural source, typically a complex plant extract, is the foundational step for all further analysis. Chromatography is the cornerstone of this process, offering various methods to separate compounds based on their distinct physicochemical properties. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of chalcones and other flavonoids. numberanalytics.com For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. ru.ac.th A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of the various components in a crude extract. nih.gov

A typical HPLC method for separating this compound would involve a C18 column and a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. ru.ac.th The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute more nonpolar compounds. Detection is commonly performed using a Diode-Array Detector (DAD), which can acquire UV-Vis spectra for each peak, aiding in preliminary identification. Chalcones like this compound exhibit characteristic UV absorption due to their conjugated system. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov While many flavonoids, including this compound, have low volatility due to the presence of polar hydroxyl groups, they can be analyzed by GC-MS after a derivatization step. This chemical modification, typically silylation, replaces the acidic protons on the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability.

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-INNOWax). ufms.br The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This spectrum, a molecular fingerprint, allows for structural identification by comparison with spectral libraries like NIST. nist.govmassbank.eu GC-MS analysis can reveal the presence of various bioactive compounds in a plant extract alongside the target chalcone (B49325). acs.orgresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of analytes in an electric field. ufmg.br It provides high separation efficiency and requires only minuscule sample volumes. For flavonoids like this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. nist.gov The analysis is typically performed in a fused silica (B1680970) capillary using a background electrolyte (BGE) with a basic pH, such as a borate (B1201080) buffer at pH 9-10. nih.govresearchgate.net Under these conditions, the phenolic hydroxyl groups of the chalcone deprotonate, imparting a negative charge on the molecule and allowing it to be separated based on its electrophoretic mobility. mdpi.com Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity for the analysis of flavonoids in complex matrices. mdpi.com

Hyphenated Spectrometric Approaches for Structural Confirmation and Quantification

While chromatographic techniques separate the components of a mixture, hyphenated spectrometric methods are essential for unambiguous structural confirmation and precise quantification.

Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS is a premier technique for the analysis of natural products. nih.gov It combines the powerful separation of HPLC with the high sensitivity and specificity of high-resolution tandem mass spectrometry. After chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and its exact mass is measured with high accuracy (typically <5 ppm error) by an HRMS analyzer like an Orbitrap or Time-of-Flight (TOF). masonaco.org This accurate mass measurement allows for the determination of the elemental formula of this compound (C₂₆H₂₈O₆).

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this process, the molecular ion of the compound is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides detailed structural information. For chalcones, characteristic fragmentation involves the cleavage of the α,β-unsaturated carbonyl system, breaking the molecule into fragments corresponding to its A and B rings. researchgate.net This allows for the precise identification of the core structure and the substituents. LC-HRMS/MS can also be used for quantification, offering high sensitivity and selectivity, making it suitable for complex biological samples. nih.govresearchgate.net

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. numberanalytics.com

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to assign all proton and carbon signals and establish connectivity within the molecule.

Stereochemical Analysis A key stereochemical feature of chalcones is the configuration of the Cα=Cβ double bond. In the ¹H NMR spectrum, the vinyl protons Hα and Hβ appear as doublets. The magnitude of the coupling constant between them (JHαHβ) is diagnostic of the geometry. A large coupling constant, typically around 15-16 Hz, confirms the trans or E-configuration, which is the most common form for natural chalcones. rsc.org The presence of a singlet signal at a significantly downfield chemical shift (δ 12-13 ppm) is characteristic of the 2'-hydroxyl group, which forms a strong intramolecular hydrogen bond with the carbonyl oxygen. rsc.org

Conformational Analysis Chalcones can exist in two main planar conformations due to rotation around the Cα-C(carbonyl) single bond: s-cis and s-trans. Advanced NMR techniques, often combined with computational methods like Density Functional Theory (DFT), can be used to determine the most stable conformation. ufms.brresearchgate.net These studies have shown that for many chalcones, the s-cis conformation is predominant. ufms.br Understanding the preferred conformation is crucial as it can influence the molecule's biological activity and how it interacts with target proteins. nih.gov

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how this compound exerts its biological effects requires studying its interactions with molecular targets, such as proteins or enzymes. Biophysical techniques are essential for characterizing these ligand-target interactions in terms of binding affinity, kinetics, and thermodynamics. researchgate.netnih.govrsc.org

Chalcones are known to interact with a variety of biological targets, including kinases and protein tyrosine phosphatases. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the chalcone are in close contact with the target protein, mapping the binding epitope. nih.gov Other methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding constants (KD), association/dissociation rates, and the thermodynamic driving forces of the interaction. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) for Cellular Uptake

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can detect molecules at very low concentrations. nih.gov It leverages the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metallic surfaces (typically gold or silver). researchgate.net This makes SERS a powerful tool for detecting the presence of a compound like this compound within a biological system, such as inside a single cell. plos.org

To study cellular uptake, cells can be incubated with this compound and then with plasmonic nanoparticles. By acquiring Raman spectra from different parts of the cell, the characteristic vibrational fingerprint of the chalcone can be detected, confirming its entry and providing information on its subcellular localization. rsc.org The technique is label-free, avoiding the need for fluorescent tags that could alter the molecule's behavior. nih.gov

Method Validation and Quality Assurance in Analytical Research Contexts

To ensure that the data generated from the analysis of this compound are reliable, accurate, and reproducible, the analytical methods used must be rigorously validated. demarcheiso17025.com Method validation is a requirement for quality control in research and pharmaceutical settings, often following guidelines from the International Council for Harmonisation (ICH). researchgate.net

Method Validation The validation process assesses several key performance parameters of an analytical method, such as an HPLC-UV method for quantification. nih.govresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or other compounds in an extract. numberanalytics.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Quality Assurance (QA)

Emerging Research Avenues and Future Directions

Exploration of Novel Bioactivities and Untapped Therapeutic Potential

While research specific to 2'-Hydroxyneophellamuretin is still in its nascent stages, the broader class of chalcones exhibits a remarkable spectrum of pharmacological effects, suggesting promising avenues for investigation. The core chalcone (B49325) scaffold is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets. nih.govnih.gov

Initial investigations into chalcones have revealed significant anticancer properties . nih.govnih.govnih.gov Studies on various chalcone derivatives have documented their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth in various cancer cell lines. nih.govnih.govmdpi.com For instance, some synthetic chalcones have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis in human cervical carcinoma and glioblastoma cells. nih.govmdpi.com The exploration of this compound's efficacy against a panel of cancer cell lines could unveil novel anticancer applications.

The anti-inflammatory activity of chalcones is another well-documented area. nih.govekb.eg They can modulate inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.gov Given that chronic inflammation is a key driver of many diseases, including arthritis and neurodegenerative disorders, investigating the anti-inflammatory potential of this compound is a logical next step.

Furthermore, many chalcones possess potent antioxidant properties . nih.govnih.govresearchgate.net They can scavenge free radicals and reduce oxidative stress, a cellular condition implicated in aging and numerous pathologies. ekb.egnih.gov The phenolic hydroxyl groups typically present in chalcone structures contribute significantly to their antioxidant capacity. researchgate.net Evaluating the antioxidant activity of this compound could open up its potential use in conditions associated with oxidative damage.

| Potential Bioactivity | Observed Effects in Related Chalcones | Potential Therapeutic Areas for this compound |

| Anticancer | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. nih.govnih.govmdpi.com | Oncology |

| Anti-inflammatory | Reduction of nitric oxide and prostaglandin (B15479496) production. nih.gov | Inflammatory disorders, neurodegenerative diseases |

| Antioxidant | Scavenging of free radicals, reduction of oxidative stress. ekb.egnih.gov | Diseases associated with oxidative stress, anti-aging |

Rational Design of Next-Generation Analogues and Prodrugs based on Mechanistic Insights

The development of analogues and prodrugs of this compound represents a promising strategy to enhance its therapeutic profile. Rational drug design, guided by an understanding of its mechanism of action, can lead to the creation of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

The synthesis of analogues involves the targeted modification of the this compound chemical structure. acs.org For instance, altering the substitution patterns on the two aromatic rings can significantly influence biological activity. nih.gov Techniques such as the Claisen-Schmidt condensation are commonly employed for the synthesis of chalcone derivatives, allowing for the introduction of various functional groups. nih.govacs.org The goal is to identify structure-activity relationships (SAR) that can guide the design of more effective and less toxic compounds.

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. nih.govnih.gov This approach can be used to overcome challenges such as poor solubility, instability, or non-specific toxicity. nih.gov For this compound, a prodrug strategy could involve masking the hydrophilic hydroxyl groups with moieties that are cleaved by specific enzymes at the target site, thereby increasing bioavailability and reducing off-target effects. nih.govmdpi.com

| Drug Design Strategy | Objective | Methodologies |

| Analogue Synthesis | Enhance potency and selectivity, establish structure-activity relationships. | Claisen-Schmidt condensation, Suzuki-Miyaura coupling. nih.govmdpi.com |

| Prodrug Development | Improve solubility, stability, and targeted delivery; reduce toxicity. | Esterification or etherification of hydroxyl groups. nih.govnih.gov |

Systems Biology and Omics Integration for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential of this compound, a systems biology approach is essential. plos.org This involves the integration of various "omics" data, such as genomics, proteomics, and metabolomics, to build a comprehensive picture of the drug's mechanism of action at a systems level. nih.gov

By analyzing the global changes in gene expression (transcriptomics ), protein levels (proteomics ), and metabolite profiles (metabolomics ) in cells or tissues treated with this compound, researchers can identify the key signaling pathways and molecular networks that are modulated by the compound. This holistic view can reveal novel drug targets and biomarkers for predicting treatment response. For example, omics studies on other bioactive compounds have successfully identified their impact on complex cellular processes like cell cycle regulation and inflammatory responses.

Computational modeling can then be used to simulate the effects of this compound on these complex biological networks, allowing for the prediction of its efficacy and potential side effects. plos.org This in silico approach can accelerate the drug development process by prioritizing the most promising therapeutic applications and guiding the design of more effective combination therapies.

| Omics Technology | Information Gained | Application in this compound Research |

| Genomics | Identifies genetic factors influencing drug response. | Personalized medicine approaches. |

| Transcriptomics | Reveals changes in gene expression patterns. | Elucidation of affected signaling pathways. |

| Proteomics | Measures changes in protein abundance and modifications. | Identification of direct protein targets. |

| Metabolomics | Analyzes changes in small molecule profiles. | Understanding of metabolic reprogramming. |

Sustainable Production and Bioprocess Development Methodologies

The traditional extraction of chalcones and flavonoids from plant sources can be inefficient and environmentally taxing. nih.govyoutube.com Therefore, the development of sustainable and scalable production methods for this compound is a critical area of research.

Green chemistry principles can be applied to the chemical synthesis of this compound and its analogues. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions to minimize waste and environmental impact. acs.orgmdpi.com For example, the use of solid-supported catalysts has been shown to be an effective and eco-friendly approach for the synthesis of flavonoids. acs.org

Biotechnological production offers a promising alternative to chemical synthesis. nih.govyoutube.com This can involve the use of engineered microorganisms, such as bacteria or yeast, to produce this compound through fermentation. youtube.com By introducing the necessary biosynthetic genes from plants into these microbial hosts, it is possible to create "cell factories" that can produce the compound from simple, renewable feedstocks. nih.gov This approach not only provides a sustainable source of the compound but also allows for the production of novel analogues through metabolic engineering.

| Production Method | Advantages | Key Considerations |

| Green Chemical Synthesis | Reduced environmental impact, high purity. acs.orgmdpi.com | Catalyst efficiency, reaction conditions. |

| Biotechnological Production | Sustainable, potential for novel analogue creation. nih.govyoutube.com | Strain development, optimization of fermentation conditions. |

Q & A

Q. What are the primary spectroscopic and chromatographic methods for structural identification of 2'-Hydroxyneophellamuretin?

Methodological Answer : Structural identification relies on a combination of techniques:

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and isolate the compound from complex mixtures .

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments resolve the flavonoid skeleton, prenyl substituents, and hydroxylation patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₂₀H₂₀O₇, exact mass: 372.12 g/mol) and fragmentation patterns .

Q. How is this compound isolated from natural sources, and what are common challenges in purification?

Methodological Answer :

- Extraction : Use methanol or ethanol with ultrasonication to solubilize flavonoids from plant matrices (e.g., Artemisia spp.) .

- Purification : Sequential chromatography (e.g., silica gel, Sephadex LH-20) isolates the compound. Challenges include co-elution with structurally similar flavonoids (e.g., neophellamuretin) due to identical core scaffolds .

- Validation : Compare retention times (HPLC) and spectroscopic data with reference standards to confirm identity .

Advanced Research Questions

Q. What synthetic strategies are reported for this compound, and how do yields vary between methods?

Methodological Answer :

- Total Synthesis : Limited due to the complexity of prenylated flavonoids. Current approaches focus on semi-synthesis from kaempferol or quercetin derivatives via enzymatic prenylation .

- Key Steps :

- Yield Contradictions : Enzymatic methods report 10–15% yields, while chemical synthesis yields <5% due to side reactions .

Q. How do researchers address conflicting bioactivity data for this compound in antioxidant assays?

Methodological Answer : Discrepancies arise from assay conditions and compound stability:

- Assay Variability : DPPH and ABTS assays may show differing IC₅₀ values due to solvent polarity (e.g., methanol vs. DMSO) affecting flavonoid solubility .

- Pro-oxidant Effects : At high concentrations (>50 µM), auto-oxidation of hydroxyl groups generates ROS, confounding antioxidant results .

- Mitigation :

Q. What in silico and in vitro models are used to study the pharmacokinetics of this compound?

Methodological Answer :

Q. How can researchers reconcile discrepancies in reported cytotoxic effects of this compound across cancer cell lines?

Methodological Answer :

- Cell Line Variability : Sensitivity varies by genetic background (e.g., p53 status in MCF-7 vs. HeLa cells) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values, ensuring data normalization to vehicle controls .

- Mechanistic Studies : Combine transcriptomics and ROS assays to differentiate apoptosis from necroptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.